2'-O-Methyl-5-hydroxymethyluridine is a modified ribonucleoside that plays a significant role in RNA research and applications. This compound is characterized by the presence of a hydroxymethyl group at the 5-position of the uridine base and a methyl group at the 2'-position of the ribose sugar. These modifications enhance the stability and functionality of RNA molecules, making them valuable for various scientific applications.
2'-O-Methyl-5-hydroxymethyluridine can be synthesized from uridine through several chemical reactions involving protection and selective modification steps. Its synthesis has been reported in various studies focusing on modified nucleosides, particularly for their incorporation into RNA sequences for experimental purposes .
This compound is classified as a modified ribonucleoside, specifically a derivative of uridine. It falls under the category of nucleic acid analogs, which are essential in molecular biology for studying RNA function and structure.
The synthesis of 2'-O-Methyl-5-hydroxymethyluridine typically involves multiple steps, including protection of functional groups, selective substitution, and phosphitylation. A common synthetic route begins with uridine, where the 5-hydroxymethyl group is introduced through bromination followed by acylation. The 2'-hydroxy group is protected using a tert-butyldimethylsilyl (TBS) group to prevent unwanted reactions during subsequent steps .
The molecular structure of 2'-O-Methyl-5-hydroxymethyluridine features:
The structural formula can be represented as:
The compound undergoes various chemical reactions that are crucial for its application in RNA synthesis. Key reactions include:
Each reaction step requires careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The mechanism by which 2'-O-Methyl-5-hydroxymethyluridine functions in RNA involves enhancing stability against enzymatic degradation and improving binding affinity with complementary nucleotides. The modifications at both the ribose and base levels contribute to altered structural properties that can influence RNA folding and interaction with proteins.
Research indicates that these modifications can lead to improved resistance to nucleases and enhanced performance in various biochemical assays .
2'-O-Methyl-5-hydroxymethyluridine is primarily used in:
This compound represents a valuable tool in molecular biology, contributing significantly to advancements in understanding RNA function and developing novel therapeutic strategies.
The biosynthesis of 2'-O-methyl-5-hydroxymethyluridine (hm5Um) involves sequential enzymatic reactions. First, TET (ten-eleven translocation) dioxygenases catalyze the oxidation of 5-methyluridine (m5U) to form 5-hydroxymethyluridine (hm5U) using Fe(II) and α-ketoglutarate as cofactors [1] [4]. This reaction parallels the TET-mediated oxidation of 5-methylcytosine (5mC) in DNA, demonstrating evolutionary conservation in epigenetic regulation [4] [6]. Subsequently, RNA methyltransferases (e.g., Fibrillarin complexed with box C/D snoRNAs) transfer a methyl group from S-adenosylmethionine (SAM) to the 2'-hydroxyl group of the ribose moiety, yielding hm5Um [8]. SAM is regenerated via the one-carbon metabolism pathway, which supplies methyl groups through folate and methionine cycles [7].
Notably, hm5Um is enriched in transfer RNA (tRNA) and ribosomal RNA (rRNA), where it stabilizes secondary structures and fine-tunes translational fidelity. In Drosophila melanogaster, hm5Um replaces hm5C as the dominant oxidative derivative, suggesting species-specific metabolic routing [1]. The modification’s spatial distribution is guided by snoRNA-protein complexes, which direct methyltransferases to target sequences via base-pairing interactions [8].
Table 1: Enzymes Involved in hm5Um Biosynthesis
Enzyme | Function | Cofactors | Subcellular Localization |
---|---|---|---|
TET Dioxygenases | Oxidizes m5U to hm5U | Fe(II), α-ketoglutarate | Nucleus/Cytosol |
Fibrillarin (FBL) | Catalyzes 2'-O-methylation of hm5U | SAM, box C/D snoRNAs | Nucleolus (Cajal bodies) |
NSUN2 | Methylates uridine at C5 position (precursor step) | SAM | Nucleus |
Site-specific incorporation of hm5Um into RNA oligomers employs phosphoramidite chemistry and enzymatic ligation. The phosphoramidite approach uses solid-phase synthesis with protected hm5Um building blocks (e.g., 5′-O-dimethoxytrityl-2′-O-methyl-5-hydroxymethyluridine-3′-O-cyanoethyl-N,N-diisopropylphosphoramidite) [5]. Critical optimizations include:
Alternatively, enzymatic incorporation uses T7 RNA polymerase mutants to accept hm5Um triphosphates as substrates. However, this method suffers from substrate promiscuity and lower fidelity compared to chemical synthesis [8]. Post-synthetic modification via carbodiimide coupling introduces hm5Um at specific positions through click chemistry, though this requires pre-installed alkyne handles [8].
Table 2: Comparison of hm5Um Incorporation Methods
Method | Efficiency | Limitations | Applications |
---|---|---|---|
Phosphoramidite Synthesis | High (≥98% yield) | Requires specialized equipment | Short oligomers (<100 nt) |
Enzymatic Incorporation | Moderate | Low fidelity; sequence constraints | Long transcripts |
Post-synthetic Modification | Variable | Multi-step; side reactions possible | Site-specific labeling |
hm5Um undergoes active demethylation via the ALKBH (AlkB homolog) family of Fe(II)/α-ketoglutarate-dependent dioxygenases. ALKBH5 preferentially oxidizes hm5Um to 5-formyl-2′-O-methyluridine (f5Um), which is further processed to unmodified uridine by pyrimidine salvage pathways [3]. Intriguingly, hm5Um resists passive demethylation by reactive oxygen species (ROS), unlike hm5C, due to steric shielding by the 2′-O-methyl group [1].
In mammalian cells, hm5Um turnover is uncoupled from tRNA decay. Isotope tracing in HEK293T cells revealed that 50% of hm5Um remains stable after 15 hours, compared to 29% for hm5C, indicating its role in enhancing RNA longevity [1]. This stability arises from:
Regulation is tissue-specific; murine brains show higher hm5Um levels than livers, correlating with elevated Fibrillarin expression in neurons. Stress stimuli (e.g., oxidative stress) downregulate hm5Um by sequestering methyltransferases in nucleolar stress granules [8].
Table 3: Regulatory Factors Influencing hm5Um Dynamics
Factor | Effect on hm5Um | Biological Consequence |
---|---|---|
ALKBH5 Overexpression | ↓ hm5Um; ↑ f5Um | Increased tRNA fragmentation |
SAM Depletion | ↓ Methylation efficiency | Impaired ribosome assembly |
Oxidative Stress | Relocalization of Fibrillarin | Reduced rRNA modification |
TET Inhibition | No significant change | Confirms TET independence of hm5Um formation [1] |
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